Product packaging for Dipropyl sulfate(Cat. No.:CAS No. 598-05-0)

Dipropyl sulfate

Cat. No.: B1346888
CAS No.: 598-05-0
M. Wt: 182.24 g/mol
InChI Key: JYCKNDWZDXGNBW-UHFFFAOYSA-N
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Description

Overview of Dialkyl Sulfates in Chemical Literature

Dialkyl sulfates are a class of organic compounds characterized by two alkyl groups covalently bonded to a central sulfate (B86663) moiety, forming a diester of sulfuric acid. cymitquimica.com In academic and industrial research, these compounds, with the general structure R-O-SO₂-O-R', are recognized primarily for their potent alkylating capabilities. researchgate.net Compounds such as dimethyl sulfate and diethyl sulfate are classic examples that have been extensively documented in chemical literature for their utility in transferring methyl and ethyl groups, respectively, to a wide range of nucleophilic substrates, including alcohols, phenols, amines, and thiols. researchgate.net

The reactivity of dialkyl sulfates is rooted in the electrophilic nature of the carbon atoms adjacent to the sulfate group. The sulfate anion is an excellent leaving group, which facilitates nucleophilic substitution reactions. chemwhat.com Traditionally, under alkaline conditions, the reaction proceeds via a bimolecular nucleophilic substitution (BAL2) mechanism, where the nucleophile attacks the α-carbon of the alkyl group, leading to the alkylation of the substrate and the formation of an alkyl sulfate salt as a byproduct. researchgate.net This established reactivity has made dialkyl sulfates staple reagents in organic synthesis for decades. researchgate.net

Beyond simple alkylation, the chemistry of dialkyl sulfates involves other reaction pathways. For instance, their hydrolysis, particularly under alkaline conditions, typically proceeds through carbon-oxygen bond fission. acs.org However, mechanistic studies on related diaryl sulfate diesters have shown that nucleophilic attack can also occur at the sulfur atom, leading to sulfur-oxygen bond fission, a pathway known as sulfuryl transfer. acs.org The specific reaction pathway is influenced by the structure of the ester (alkyl vs. aryl groups) and the reaction conditions. The synthesis and purification of these compounds can present challenges, as they can be sensitive to acidic conditions and high temperatures. nih.gov

Historical Context of Dipropyl Sulfate Studies

The study of dialkyl sulfates is intrinsically linked to the industrial and academic exploration of sulfuric acid's reactions with olefins and alcohols, which began in the 19th century. nih.gov The formation of alkylsulfates as intermediates in the production of alcohols from olefins, such as the synthesis of isopropanol (B130326) from propylene (B89431), was a commercially significant process by the 1920s. nih.gov This process involves the formation of diisopropyl sulfate as a key intermediate. nih.goviarc.fr

Early synthetic methods for dialkyl sulfates often involved reagents like sulfur trioxide (SO₃) and its complexes. google.com For less common dialkyl sulfates, specific laboratory-scale preparations were developed. An early procedure for preparing n-butyl sulfate involved the reaction of n-butyl sulfite (B76179) with sulfuryl chloride. orgsyn.org A note within this 1934 publication mentions that n-propyl sulfate could be prepared in a similar fashion, indicating that methods for synthesizing this compound were established during this era of expanding organic synthesis. orgsyn.org Another historical approach involved the reaction of higher-purity fatty alcohols with chlorosulfonic acid to produce the corresponding alkylsulfuric acids, which could then be further reacted. google.com These foundational studies established the synthetic routes and initial understanding of the chemical nature of dialkyl sulfates, including this compound, paving the way for their use as reagents in more complex synthetic applications.

Current Research Landscape and Emerging Trends for this compound

Recent academic research has sought to expand the synthetic utility of dialkyl sulfates beyond their traditional role as simple alkylating agents. A significant emerging trend is the development of novel O-sulfation (or sulfurylation) protocols that harness the reactivity of the sulfate group itself. springernature.com In a notable 2024 study, researchers demonstrated a robust method for O-sulfation using dialkyl sulfates like dimethyl sulfate and diisopropyl sulfate, activated by tetrabutylammonium (B224687) bisulfate. researchgate.net This activation enhances the electrophilicity of the sulfur atom, facilitating the transfer of the entire sulfate group to a substrate, rather than just the alkyl group. researchgate.netspringernature.com This represents a paradigm shift, turning a classic alkylating agent into a versatile sulfating reagent for a wide array of molecules, including complex carbohydrates, amino acids, and natural products. researchgate.net

Theoretical studies using Density Functional Theory (DFT) are also contributing to a more profound understanding of the reaction mechanisms of sulfate-related species. Research on the reactions of dibutyl phthalate (B1215562) with sulfate radicals (SO₄⁻), for example, investigates the kinetics and preferred reaction sites, providing detailed mechanistic insights that were previously inaccessible. researchgate.net Such computational studies are crucial for predicting the reactivity and potential environmental pathways of organosulfur compounds. nih.gov

Furthermore, the core chemical structure found in this compound is being explored in different contexts. For instance, related compounds such as dipropyl ammonium-based ionic liquids are being investigated for their application in creating advanced materials, such as mixed metal oxide anodes for the electrochemical degradation of organic pollutants. researchgate.net While not directly involving this compound, this research highlights a trend of utilizing the physicochemical properties of propyl-sulfur moieties in materials science and environmental applications.

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 598-05-0 chemicalbook.comavantorsciences.com
Molecular Formula C₆H₁₄O₄S chemicalbook.comavantorsciences.com
Molecular Weight 182.23 g/mol avantorsciences.com
Physical State Clear Liquid chemicalbook.comavantorsciences.com
Color Colorless to Light Yellow chemicalbook.com
Boiling Point 115 °C at 16 mmHg chemicalbook.com
Density 1.109 g/mL at 20 °C chemicalbook.com
Refractive Index (n²⁰/D) 1.413 chemicalbook.com

List of Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4S B1346888 Dipropyl sulfate CAS No. 598-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCKNDWZDXGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060503
Record name Sulfuric acid, dipropyl ester
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-05-0
Record name Dipropyl sulfate
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Record name Sulfuric acid, dipropyl ester
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Record name Sulfuric acid, dipropyl ester
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Record name Sulfuric acid, dipropyl ester
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Record name Dipropyl Sulfate [Alkylating Agent]
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Synthetic Methodologies and Reaction Pathways of Dipropyl Sulfate

Synthetic Approaches for Dipropyl Sulfate (B86663) and Related Compounds

The synthesis of dipropyl sulfate can be achieved through several distinct chemical routes. These approaches primarily involve the reaction of a propanol (B110389) precursor with a suitable sulfating agent. The choice of methodology often depends on factors such as desired yield, purity, and the sensitivity of the starting materials to harsh reaction conditions.

Esterification Reactions for Dialkyl Sulfate Synthesis

The formation of dialkyl sulfates is fundamentally an esterification process, where an alcohol reacts with a derivative of sulfuric acid. wikipedia.org A notable and high-yield method for synthesizing dialkyl sulfates involves the use of trialkyl borates as intermediates. google.comgoogleapis.com This process begins with the synthesis of a boron ester from the corresponding alcohol and boric acid. google.comgoogleapis.com The resulting trialkyl borate (B1201080) is then reacted with sulfuric acid to produce the desired dialkyl sulfate and boric acid as a byproduct. google.comgoogleapis.com This method has been shown to produce dialkyl sulfates in purities ranging from 91-99%. google.com To enhance the yield of the dialkyl sulfate, dehydrating agents like diphosphorus (B173284) pentoxide or polyphosphoric acid can be added. google.comgoogleapis.com

The general reaction scheme for this process is as follows: (R-O)₃-B + 3/2 H₂SO₄ → H₃BO₃ + 3/2 R-O-SO₂-O-R googleapis.com

Table 1: Reaction Parameters for Dialkyl Sulfate Synthesis via Boron Ester

ParameterDescriptionSource
Boron Ester Synthesis1 mole of boric acid is mixed with 3 moles of alcohol and heated to approximately 130°C. Toluene can be added to aid in the azeotropic removal of water. google.comgoogleapis.com
Sulfuric Acid Addition1.2-1.6 moles of sulfuric acid are added dropwise per mole of boron ester at 0°C with vigorous stirring. google.comgoogleapis.com
Reaction StirringThe mixture is stirred for 2-3 hours at room temperature, followed by 24 hours at 60-90°C. google.comgoogleapis.com
PurificationPrecipitated boric acid is removed by filtration or centrifugation. The final product can be decolorized with active carbon. google.com

Reactions Involving Sulfuric Acid and Alcohols

The direct reaction of an alcohol with concentrated sulfuric acid is a classical method for producing sulfate esters. nih.gov While this reaction works efficiently for producing dimethyl sulfate from methanol, its application to higher alcohols like propanol often results in low yields. google.comgoogleapis.com The primary reason for this is the prevalence of side reactions, such as dehydration of the alcohol to form alkenes (e.g., propene) or intermolecular ether formation (e.g., dipropyl ether). libretexts.orgquora.com

The reaction is highly dependent on temperature. quora.com At lower temperatures, the formation of the alkyl hydrogensulfate is favored, which can then react with another alcohol molecule to form the dialkyl sulfate. libretexts.org However, heating monoalkyl sulfate esters often leads to the elimination of sulfuric acid, yielding an alkene. libretexts.org The formation of water during the reaction can also limit the yield to around 65% when using equimolar concentrations of acid and alcohol. nih.gov Diisopropyl sulfate, a related compound, is known to be an intermediate in the industrial production of isopropanol (B130326) from propylene (B89431) using sulfuric acid. nih.goviarc.fr

Utilization of Sulfur Trioxide Complexes in Sulfation

To circumvent the harsh conditions and side reactions associated with concentrated sulfuric acid, complexes of sulfur trioxide (SO₃) with organic bases are widely used as sulfating agents. nih.govnih.gov These complexes are generally solid, stable at high temperatures, and easier to handle than free SO₃. nih.gov The organic bases act as Lewis bases, forming adducts with the Lewis acid SO₃, which moderates its reactivity. nih.gov

Commonly used SO₃ complexes include:

Sulfur trioxide-pyridine (SO₃·Py): This is one of the most frequently used complexes for the sulfation of a wide range of compounds, including alcohols. nih.govresearchgate.net

Sulfur trioxide-trimethylamine (SO₃·NMe₃): A powerful sulfating agent used for various substrates. nih.govnih.gov

Sulfur trioxide-triethylamine (SO₃·NEt₃): Another effective complex for the sulfation of small organic molecules. nih.govnih.gov

Sulfur trioxide-dimethylformamide (SO₃·DMF): This complex is also used for sulfating diverse scaffolds. nih.govnih.gov

These reagents are effective for sulfating primary and secondary alcohols. researchgate.net The choice of complex can influence the reaction, with those based on more acidic hydroxyl groups often being better sulfated with complexes of weaker bases like pyridine (B92270). nih.gov

Table 2: Common Sulfur Trioxide-Amine Complexes for Sulfation

ComplexTypical SubstratesNotesSource
SO₃·PyridineAlcohols, Phenols, CarbohydratesMost commonly used complex. nih.gov
SO₃·Trimethylamine (B31210) (NMe₃)Alcohols, HydroxylaminesUsed in the synthesis of the drug Avibactam. nih.gov
SO₃·Triethylamine (NEt₃)Flavonoids, Steroids, PolysaccharidesCan achieve selective sulfation based on temperature. nih.govnih.gov
SO₃·Dimethylformamide (DMF)Carbohydrates, SteroidsCan be prepared in situ from methyl chlorosulfate (B8482658) and DMF. nih.gov

Alternative Sulfation Reagents and Protocols

Beyond direct reaction with sulfuric acid or the use of SO₃ complexes, other reagents and protocols have been developed for the synthesis of sulfate esters.

A novel and mild strategy for O-sulfation utilizes dialkyl sulfates, such as dimethyl sulfate (DMS) and diisopropyl sulfate (DPS), as the sulfating agents under the activation of tetrabutylammonium (B224687) bisulfate (Bu₄NHSO₄). nih.govresearchgate.net In this approach, the dialkyl sulfate, which is typically used as an alkylating agent, is repurposed for sulfation. thieme-connect.com The tetrabutylammonium bisulfate is believed to enhance the electrophilicity of the sulfur atom in the dialkyl sulfate, facilitating the transfer of the sulfate group to a wide range of functional groups, including alcohols, phenols, and oximes. nih.govresearchgate.net This method is noted for its tolerance of various functional groups and can be applied to complex molecules and hindered tertiary alcohols. thieme-connect.com Furthermore, the use of tetrabutylammonium bisulfate helps to improve the solubility of the resulting sulfated products in organic solvents. nih.gov

Chlorosulfonic acid (ClSO₃H) is another powerful reagent for the sulfation of alcohols. nih.govgoogle.com The reaction involves the direct interaction of the alcohol with chlorosulfonic acid, which typically proceeds rapidly. wikipedia.orggoogle.com A key feature of this reaction is the evolution of hydrogen chloride (HCl) gas as a byproduct. wikipedia.org Due to the strong acidity of both the reagent and the HCl byproduct, the reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to act as an acid scavenger. nih.govnih.govresearchgate.net This method has been applied to the sulfation of a variety of molecules, including polysaccharides and phenols. nih.gov

Sulfation via Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)

Sulfur(VI) Fluoride Exchange (SuFEx) represents a new generation of click chemistry, noted for the high stability and yet efficient reactivity of the S(VI)-F bond. oup.com This methodology, revived and developed by Sharpless and co-workers, is based on the reaction of a sulfonyl fluoride (R-SO₂F) or fluorosulfate (B1228806) (R-OSO₂F) with a suitable nucleophile, such as a silyl (B83357) ether or an amine. nih.govresearchgate.net The reaction is typically fast, high-yielding, and can be performed under neat conditions or in various solvents. nih.gov

The primary application of SuFEx has been in the synthesis of complex molecules, bioconjugates, and high-molecular-weight polysulfates from aromatic bis(silyl ethers) and bis(fluorosulfates). nih.govresearchgate.net While gaseous sulfuryl fluoride (SO₂F₂) is a key reagent, solid, bench-stable alternatives have been developed to improve handling and accessibility. oup.comthieme-connect.com

Although a versatile tool for creating S-O and S-N linkages in complex scaffolds, the SuFEx reaction is not commonly reported for the direct synthesis of simple, symmetrical dialkyl sulfates like this compound. Its main utility lies in the precise installation of sulfate groups onto functionalized molecules rather than the bulk preparation of standard alkylating agents. oup.comnih.gov

Protected Sulfate Monoester Synthesis

The synthesis of sulfate esters can be complicated by stability and purification challenges, which has led to the development of strategies involving protecting groups. chemdad.com These methods typically involve the "masking" of the sulfate group during key synthetic steps, followed by a final deprotection to reveal the desired sulfate monoester. researchgate.net Common protecting groups include the isobutyl (iBu), neopentyl (nP), and 2,2,2-trichloroethyl (TCE) moieties. The general protocol involves reacting a precursor alcohol or phenol (B47542) with a protected chlorosulfate in the presence of a strong base, followed by a deprotection step. chemdad.com

However, this approach is specifically designed for the synthesis of monoesters. The synthesis of symmetrical diesters like this compound follows different, more direct pathways. Industrially, diisopropyl sulfate, a closely related compound, is formed as an intermediate in the reaction of propylene with concentrated sulfuric acid. nih.goviarc.fr The process involves the initial formation of a monoalkyl sulfate which then reacts with another olefin molecule to yield the dialkyl sulfate. iarc.fr The concentration of the dialkyl sulfate is highly dependent on the water content of the acid. nih.goviarc.fr

Other general methods for preparing dialkyl sulfates include:

The reaction of a dialkyl ether with a dehydrating sulfuric acid reactant, such as fuming sulfuric acid or sulfur trioxide. google.com

The reaction of an alcohol with sulfuryl chloride, though this can produce a mixture of products including alkyl chlorosulfonates and alkyl chlorides. acs.org

Reaction Mechanisms of this compound

This compound, as a dialkyl sulfate, is a versatile reagent that participates in a variety of reactions governed by distinct mechanisms. Its reactivity is centered on the electrophilic nature of both the propyl carbons and the sulfur atom.

Nucleophilic Substitution Mechanisms (e.g., BAL2, ASU2)

Dialkyl sulfates are classic alkylating agents, but they can also act as sulfating agents. researchgate.net The reaction pathway depends on the site of nucleophilic attack. Two primary bimolecular mechanisms are considered: attack at the α-carbon of the alkyl group or attack at the sulfur atom. researchgate.netresearchgate.net

BAL2 (Bimolecular Alkyl-Oxygen cleavage): In this mechanism, the nucleophile attacks the electrophilic carbon of the propyl group, leading to the cleavage of the C-O bond. This is the pathway for the well-known alkylation reactions of this compound. The propylsulfate anion acts as the leaving group. This is the predominant reaction pathway under most conditions. researchgate.netresearchgate.net

ASU2 (Bimolecular Sulfur-Oxygen cleavage): In this alternative mechanism, the nucleophile attacks the electrophilic sulfur atom, causing the S-O bond to break. This pathway results in O-sulfation of the nucleophile. Recent research has shown that this reactivity can be harnessed by activating the dialkyl sulfate with tetrabutylammonium bisulfate, which enhances the electrophilicity of the sulfur atom. researchgate.netresearchgate.net

Table 1: Nucleophilic Substitution Mechanisms of this compound

Mechanism Site of Attack Bond Cleaved Product Type Description
BAL2 α-Carbon C-O Alkylated Nucleophile The compound acts as a propylating agent.

| ASU2 | Sulfur Atom | S-O | Sulfated Nucleophile | The compound acts as a sulfating agent, typically requiring specific activation. researchgate.net |

Hydrolysis Mechanisms and Kinetics of Sulfate Diesters

The hydrolysis of sulfate diesters is a critical reaction, and its mechanism depends on the nature of the ester's organic groups. For dialkyl sulfates like this compound, studies on analogous compounds show that the reaction proceeds via cleavage of the carbon-oxygen (C-O) bond. nih.govacs.org This is in contrast to diaryl sulfates, where attack at the sulfur atom with S-O bond fission occurs. nih.govacs.org

Alkylation Reactions Involving this compound

This compound is an effective propylating agent, a subset of alkylating agents that transfer a propyl group to a nucleophilic substrate. iarc.frbdl.cz This reactivity is a direct consequence of the BAL2 mechanism, where the propyl group is highly susceptible to nucleophilic attack.

Notable research findings include:

Alkylation of Fullerenes: this compound has been used for the efficient multiple propylation of C₆₀ fullerene. mdpi.com In a reaction system with sodium dispersion as a reductant, this compound acts as an electrophile that is inert to the reductant, allowing for repetitive reduction and substitution cycles to yield highly propylated fullerenes, such as C₆₀(nC₃H₇)₂₀. mdpi.comresearchgate.net

Alkylation of Calixarenes: It has been used for the propylation of tert-butylcalix- google.com-arene in an ionic liquid medium.

Industrial Alkylation: In petroleum refining, dialkyl sulfates like diisopropyl sulfate are formed in situ and act as alkylating agents in processes designed to produce high-octane gasoline blending stock. nih.gov

Table 2: Examples of Alkylation Reactions with this compound

Substrate Reagents Product Research Area Citation
Fullerene (C₆₀) This compound, Sodium dispersion Highly propylated fullerene, C₆₀(nC₃H₇)ₙ Materials Chemistry mdpi.com
tert-butylcalix- google.com-arene This compound, Ionic Liquid Propylated tert-butylcalix- google.com-arene Supramolecular Chemistry

Radical-Initiated Reactions and Reaction Sites

The reactions of organosulfates can also be initiated by radicals, a process of significant interest in atmospheric chemistry. copernicus.org Studies on the atmospheric fate of organosulfates like methyl sulfate show that reactions with hydroxyl radicals (HO•) are initiated by the abstraction of a hydrogen atom. copernicus.org

For this compound, the most likely sites for radical attack are the hydrogen atoms on the propyl chains, particularly those on the carbon adjacent to the sulfate group (-CH₂-). The proposed mechanism involves:

H-atom abstraction: A radical (e.g., HO•) abstracts a hydrogen atom from one of the propyl groups, forming a carbon-centered radical intermediate (•CH(CH₃)CH₂OSO₃OPr or CH₃CH₂•CHOSO₃OPr). copernicus.org

Radical Combination/Decomposition: This organic radical can then combine with other radical species (like sulfoxy radicals SO₃•⁻ or SO₄•⁻) or undergo further decomposition, potentially leading to the formation of carbonyl compounds and inorganic sulfate. copernicus.orgnsf.govnih.gov

While direct experimental studies on radical-initiated reactions of this compound are scarce, the mechanisms elucidated for other organosulfates provide a strong basis for predicting its behavior. copernicus.orgnsf.gov The formation of organosulfates through the combination of organic radical intermediates with sulfoxy radicals has also been proposed as a pathway in atmospheric chemistry. nih.govacs.org

Role of Water in Alkyl Sulfate Formation and Hydrolysisgoogle.com

Water is a fundamental participant in the chemistry of alkyl sulfates, acting as a key determinant in their formation and a primary reactant in their degradation. In the synthesis of dialkyl sulfates, which often occurs in strong acid environments, water content can control the reaction's progression and the distribution of products. nih.goviarc.fr Conversely, in aqueous environments, water drives the hydrolysis of the ester bond, breaking down the molecule.

Formation of Alkyl Sulfates

The industrial formation of dialkyl sulfates, such as the analogous diisopropyl sulfate, often occurs as an intermediate step in the hydration of olefins to produce alcohols, using concentrated sulfuric acid. nih.gov In this reactive system, water concentration is a critical variable that significantly influences the equilibrium concentrations of the resulting alkyl sulfates. nih.goviarc.fr

Several key research findings highlight this dependency:

Inhibition of Formation : An increased presence of water in the sulfuric acid medium reduces the absorption of the olefin (e.g., propylene for diisopropyl sulfate) required to form the initial monoalkyl sulfate. nih.gov This directly limits the availability of the precursor for dialkyl sulfate formation.

Promotion of Precursor Hydrolysis : Higher water content also accelerates the conversion of the monoalkyl sulfate intermediate back into the corresponding alcohol (e.g., isopropanol). nih.gov This further depletes the intermediate necessary for the formation of the dialkyl sulfate.

Equilibrium Shift : Consequently, increasing the water content in the sulfuric acid effectively shifts the reaction equilibrium away from the production of dialkyl sulfates. Research on the diisopropyl sulfate system shows a dramatic reduction in its concentration as the sulfuric acid is diluted. nih.gov This principle is applied industrially to control the levels of these intermediates. nih.goviarc.fr

The following data table, based on findings for the closely related diisopropyl sulfate, illustrates the quantitative effect of water content on dialkyl sulfate yield. nih.gov

Table 1: Effect of Sulfuric Acid Concentration on Diisopropyl Sulfate Yield

Initial H₂SO₄ Concentration (wt%)Final H₂SO₄ Concentration (wt%)Approximate Reduction in Diisopropyl Sulfate ConcentrationSource
97%84%~85% nih.gov
84%75%Yields drop to ~1% nih.gov

Hydrolysis of Alkyl Sulfates

Hydrolysis is the process by which this compound is chemically decomposed through reaction with water. This reaction is significant as it represents the primary degradation pathway for dialkyl sulfates in aqueous environments and is a method used to remove them from industrial process streams. nih.gov

Key research findings on hydrolysis include:

Reaction Mechanism : For primary and secondary alkyl sulfates like this compound, hydrolysis proceeds via a nucleophilic attack by a water molecule on the alpha-carbon of the propyl group. nih.govcdnsciencepub.com This results in the cleavage of the carbon-oxygen (C-O) bond, a mechanism consistent with an SN2 pathway for uncatalyzed hydrolysis. rsc.orgresearchgate.net

Stepwise Decomposition : The hydrolysis of this compound occurs in two stages. The first, and faster, stage involves the cleavage of one propyl group to form monopropyl sulfate and propanol. cdnsciencepub.com The subsequent hydrolysis of the monopropyl sulfate anion to propanol and a sulfate ion is a much slower reaction. cdnsciencepub.com

Catalysis : The rate of hydrolysis can be significantly influenced by the pH of the solution. The process can be catalyzed by acid or, in a process known as saponification, by a base. google.comresearchgate.net Rapid hydrolysis with acidic water is an effective method for removing dialkyl sulfates. nih.goviarc.fr

The stepwise hydrolysis pathway is detailed in the table below.

Table 2: Stepwise Hydrolysis of this compound

Hydrolysis StepReactantsProductsRelative Rate
1This compound + WaterMonopropyl sulfate + PropanolFast cdnsciencepub.com
2Monopropyl sulfate + WaterSulfuric acid + PropanolSlow cdnsciencepub.com

Applications of Dipropyl Sulfate in Organic Synthesis and Beyond

Dipropyl Sulfate (B86663) as an Alkylating Agent

Dipropyl sulfate is recognized in organic synthesis primarily for its role as an alkylating agent. cymitquimica.comtcichemicals.com Alkylating agents are reactive compounds that introduce an alkyl group into a molecule. In the case of this compound, it can donate a propyl group to a variety of nucleophilic substrates. This reactivity is a cornerstone of its utility in the synthesis of more complex chemical structures. cymitquimica.com

Under alkaline conditions, dialkyl sulfates like this compound are commonly employed for alkylation, a process that results in the formation of sulfate byproducts. springernature.comnih.govresearchgate.net This traditional application highlights the compound's ability to modify other molecules through the transfer of its propyl groups. The general mechanism involves the nucleophilic attack on the electrophilic carbon of the propyl group, leading to the displacement of the sulfate as a leaving group.

Recent research has also explored new activation methods for dialkyl sulfates, including this compound, which could expand their versatility beyond conventional alkylation reactions. springernature.comnih.govresearchgate.net These advancements suggest that the reactivity of this compound can be tuned for various synthetic transformations.

Table 1: Properties of this compound

Property Value
CAS Number 598-05-0 avantorsciences.com
Molecular Formula C₆H₁₄O₄S avantorsciences.com
Molecular Weight 182.23 g/mol avantorsciences.com
Appearance Clear Liquid avantorsciences.com
Boiling Point 115 °C avantorsciences.com

| Density | 1.11 g/cm³ (at 20/20 °C) avantorsciences.com |

Applications in O-Sulfation of Complex Molecules

Recent advancements have demonstrated that this compound, traditionally used as an alkylating agent, can also serve as a versatile reagent for O-sulfation. springernature.comnih.gov This process, which involves the introduction of a sulfate group onto an oxygen atom, is a crucial modification in many bioactive molecules. springernature.com A novel approach utilizes tetrabutylammonium (B224687) bisulfate to activate this compound, enabling the sulfation of a wide range of alcohols, phenols, and N-OH compounds under mild conditions. nih.govresearchgate.net This method's adaptability has been showcased through the successful sulfation of various complex molecular structures. nih.govresearchgate.net

Sulfation of Carbohydrates

The O-sulfation of carbohydrates is a significant post-translational modification that influences their biological functions. springernature.com The development of a robust O-sulfation protocol using this compound has been extended to carbohydrates. nih.govresearchgate.net This methodology allows for the late-stage sulfation of these complex biomolecules, a process that has historically presented significant challenges. nih.gov The ability to selectively introduce sulfate groups onto carbohydrates can facilitate a deeper understanding of their roles in biological processes. nih.gov

Sulfation of Amino Acids and Peptides

Similar to carbohydrates, the sulfation of amino acids and peptides is a critical post-translational modification. springernature.com The versatile O-sulfation method employing this compound has been successfully applied to amino acids. nih.govresearchgate.net This breakthrough provides a practical tool for synthesizing sulfated amino acids and peptides, which are essential for studying their biological activities and for the development of new therapeutic agents. nih.gov

Sulfation of Natural Products

The O-sulfation of natural products is another area where this compound has shown significant promise. springernature.comnih.govresearchgate.net Many natural products derive their biological activity from the presence of sulfate groups. The newly developed sulfation protocol has been effectively used for the late-stage functionalization of a variety of natural products. nih.govresearchgate.net This capability is crucial for structure-activity relationship studies and for the synthesis of novel, biologically active compounds. thieme-connect.com

This compound in the Production of Isopropanol (B130326)

This compound is an important, albeit transient, intermediate in the indirect hydration process for manufacturing isopropanol from propylene (B89431). nih.govnih.gov This industrial method, also known as the sulfuric acid process, involves the reaction of propylene with sulfuric acid. nih.gov

In this process, propylene reacts with sulfuric acid to form a mixture of isopropyl hydrogen sulfate and diisopropyl sulfate. researchgate.net These intermediate sulfate esters are then hydrolyzed with water to produce isopropanol and regenerate the sulfuric acid. nih.goviarc.fr The formation of diisopropyl sulfate is a key step in this reaction sequence.

There are two main variations of this process: the strong-acid process and the weak-acid process. The strong-acid process utilizes a high concentration of sulfuric acid (>80% by weight) at lower temperatures (e.g., 20–30 °C), while the weak-acid process is conducted at lower acid concentrations (60–80% by weight) and higher temperatures (60–65 °C). nih.gov The concentration of diisopropyl sulfate is influenced by the water content in the sulfuric acid; higher water content leads to a lower concentration of diisopropyl sulfate due to increased hydrolysis. iarc.fr

Potential Applications in Biological Chemistry and Drug Discovery

The ability to introduce sulfate groups into bioactive molecules through O-sulfation opens up new avenues in biological chemistry and drug discovery. springernature.comnih.gov Sulfation is a vital post-translational modification that can significantly impact the biological activity and physicochemical properties of molecules, including polysaccharides, peptides, proteins, and natural products. springernature.com

The development of a versatile O-sulfation method using this compound provides a powerful tool for researchers. nih.gov This method's applicability to a diverse range of substrates, including complex molecules in the late stages of synthesis, is particularly valuable. thieme-connect.com By enabling the synthesis of sulfated compounds, this methodology can facilitate a deeper understanding of their biological functions and aid in the discovery of new drugs. nih.gov The introduction of a sulfate group can, for instance, improve the water solubility of a drug candidate, a critical factor in its development. thieme-connect.com

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₆H₁₄O₄S
Isopropanol C₃H₈O
Propylene C₃H₆
Sulfuric acid H₂SO₄
Tetrabutylammonium bisulfate C₁₆H₃₇NO₄S
Isopropyl hydrogen sulfate C₃H₈O₄S

Catalytic Roles and Interactions

This compound, a dialkyl sulfate, demonstrates catalytic activity in certain organic reactions, primarily by acting as a Lewis acid catalyst. Its function is analogous to other dialkyl sulfates, where the electrophilic nature of the sulfur atom or the associated alkyl groups facilitates chemical transformations.

One of the notable catalytic applications of dialkyl sulfates, including analogs like diisopropyl sulfate, is in the formation of acetals from aldehydes. In this role, this compound is proposed to function as a Lewis acid catalyst. The mechanism involves the activation of the carbonyl group of the aldehyde through a noncovalent interaction with the electrophilic carbon of the alkyl group on the sulfate. This interaction, described as a "carbon bond," increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This catalytic pathway is distinct from Brønsted acid catalysis and highlights a novel mode of activation by neutral carbon electrophiles. acs.org

Research has demonstrated that various dialkyl sulfates, such as dimethyl sulfate, diethyl sulfate, and diisopropyl sulfate, effectively catalyze the acetalization of aldehydes. acs.org While direct yield data for this compound is not extensively detailed in comparative studies, the established trend among its analogs suggests its catalytic competence in this transformation. The catalytic efficacy is correlated with the molecular electrostatic potential (MEP) surface energies of the alkyl electrophiles. acs.orgchemrxiv.org

Another significant catalytic application emerges when this compound is used in conjunction with an activator for O-sulfation reactions. When activated by tetrabutylammonium bisulfate (Bu₄NHSO₄), dialkyl sulfates like diisopropyl sulfate become versatile reagents for the O-sulfation of a wide array of substrates, including alcohols, phenols, and N-OH compounds. nih.govresearchgate.netspringernature.com In this system, the bisulfate anion interacts with the dialkyl sulfate, enhancing the electrophilicity of the sulfur atom. nih.govspringernature.com This interaction facilitates the transfer of the sulfate group to a nucleophilic hydroxyl group, a critical transformation in the synthesis of biologically active molecules and drug metabolites. nih.govresearchgate.net The use of diisopropyl sulfate, an analog of this compound, has been shown to be particularly applicable for the sulfation of both primary and secondary alcohols. researchgate.net

The following tables present research findings on the catalytic performance of dialkyl sulfates in these key reactions, providing insight into the expected reactivity of this compound.

Research Findings on Dialkyl Sulfate Catalysis

Table 1: Catalytic Acetalization of 4-Methylbenzaldehyde (B123495) with Various Dialkyl Sulfates

This table shows the yield of the corresponding acetal (B89532) when different dialkyl sulfates are used as catalysts in the reaction with 4-methylbenzaldehyde in methanol. The data is based on findings from studies on Lewis acid catalysis by alkyl electrophiles. acs.orgchemrxiv.org

Table 2: O-Sulfation of Various Alcohols using Diisopropyl Sulfate (DPS) and Bu₄NHSO₄

This table summarizes the yields of sulfated products from different alcohol substrates using a catalytic system of diisopropyl sulfate activated by tetrabutylammonium bisulfate. These findings highlight the versatility of this catalytic approach for compounds with diverse functional groups. nih.govresearchgate.net

Analytical Methodologies for Dipropyl Sulfate and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Gas and liquid chromatography are particularly valuable for the analysis of dipropyl sulfate (B86663).

Gas Chromatography (GC) for Detection and Quantification

Gas chromatography (GC) is a well-established method for the analysis of volatile and semi-volatile compounds like dipropyl sulfate. The technique separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase.

For the determination of this compound, a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be utilized. The choice of the GC column is critical for achieving good separation and peak shape. Non-polar columns, such as those with a 100% dimethyl polysiloxane stationary phase, have been shown to be effective in retaining and resolving this compound. humanjournals.com

Method validation is a critical aspect of analytical chemistry, ensuring the reliability of the results. A typical validation for a GC method would include assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, a validated GC method for this compound might demonstrate linearity over a specific concentration range with a high correlation coefficient. restek.com The precision of the method is often expressed as the relative standard deviation (RSD) of repeated measurements.

Table 1: Example of GC Method Parameters for this compound Analysis

ParameterValue
Column HP-1, 100% dimethyl polysiloxane
Initial Column Temperature 140°C
Temperature Program Increase at 1°C/min to 180°C
Injector Temperature 200°C
Detector Temperature 200°C
Carrier Gas Flow Rate 0.80 mL/min
Injection Volume 1.0 µL

This table presents a hypothetical set of GC parameters based on typical methods for similar compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Degradation Product Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for impurity profiling and the analysis of degradation products. researchgate.net

In the context of this compound, GC-MS can be used to identify and quantify trace-level impurities that may be present from its synthesis or that form during storage or use. The mass spectrometer provides detailed structural information about the eluted compounds by fragmenting them into characteristic ions. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced, allowing for the detection of impurities at very low concentrations. humanjournals.com

For example, a GC-MS method was developed to determine diisopropyl sulfate as a potential genotoxic impurity in a drug substance. humanjournals.comhumanjournals.com The method utilized a DB-1 capillary column and electron impact (EI) ionization. humanjournals.com The quantification and qualifier ions were selected to ensure specificity. humanjournals.com The method was validated for linearity, accuracy, and precision, with a reported limit of detection of 0.15 µg/g. humanjournals.com

The analysis of degradation products is another critical application of GC-MS. core.ac.uk this compound, under certain conditions, can degrade to form various byproducts. GC-MS allows for the separation and identification of these degradation products, providing insights into the stability of the compound and its degradation pathways. nih.govchromatographyonline.com

Table 2: GC-MS Parameters for the Analysis of Diisopropyl Sulfate Impurity

ParameterValue
GC System Agilent 7890B
Mass Spectrometer Agilent 5977A
Column DB-1 (30 m x 0.32 mm ID, 1.0 µm film thickness)
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) 167
Qualifier Ion (m/z) 87
Linearity Range 0.5 µg/g - 3.8 µg/g
Correlation Coefficient 0.9933
Average Recovery 105.1%

This data is based on a published method for the analysis of diisopropyl sulfate. humanjournals.com

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally unstable. oup.comd-nb.inforsc.org

In the analysis of this compound and its reaction products, HPLC offers several advantages. Since this compound itself lacks a strong UV chromophore, direct detection can be challenging. google.com To overcome this, derivatization techniques are often employed. researchgate.netnih.gov For instance, this compound can be reacted with a derivatizing agent like trimethylamine (B31210) to form a quaternary ammonium (B1175870) ion. researchgate.netchemicalbook.com This derivative is highly polar and can be effectively separated using hydrophilic interaction liquid chromatography (HILIC). researchgate.net The resulting charged product can then be readily detected by mass spectrometry. researchgate.netresearchgate.net

A derivatization LC/MS method has been developed for the determination of various alkyl sulfates, including this compound, at low ppm levels in drug substances. researchgate.net This method demonstrated excellent sensitivity, with recoveries generally above 85% and a linear range from 0.2 to 20 ppm. researchgate.net

HPLC is also crucial for monitoring the progress of reactions involving this compound. mdpi.com By taking samples at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic and mechanistic information. researchgate.net

Table 3: Example of HPLC-MS Analysis of a this compound Derivative

ParameterValue
Analyte Propyl trimethyl ammonium (derivatization product of this compound)
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Detection Mass Spectrometry (MS)
m/z for Monitoring 102
Retention Time 4.4 min
Concentration Monitored 1 ng/mL

This information is derived from a study on the derivatization of alkyl sulfates for LC/MS analysis. researchgate.netresearchgate.net

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and properties of molecules and are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and studying reaction mechanisms. researchgate.netnih.govresearchgate.netrsc.orguni-konstanz.de Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. chemicalbook.com

For this compound, ¹H NMR spectroscopy can be used to confirm its structure by observing the characteristic signals of the propyl groups. The chemical shifts and coupling patterns of the protons provide unambiguous evidence for the compound's identity. chemicalbook.com

NMR is particularly useful for mechanistic studies. researchgate.net By monitoring a reaction in real-time using NMR, it is possible to observe the formation of intermediates and products, providing direct insight into the reaction pathway. researchgate.net For example, in studies of sulfation reactions, the downfield shift of proton signals adjacent to the newly introduced sulfate group can confirm the site of sulfation. researchgate.net

Table 4: Reported ¹H NMR Chemical Shifts for Dipropyl Sulfide (B99878)

AssignmentChemical Shift (ppm)
A2.48
B1.60
C0.99

Data obtained from a publicly available spectrum of dipropyl sulfide, a related compound. chemicalbook.com

Spectrophotometric and Spectrofluorimetric Methods for Sulfate Detection

Spectrophotometric and spectrofluorimetric methods are often used for the indirect determination of sulfate ions. tandfonline.com These methods are typically based on a chemical reaction that produces a colored or fluorescent species, the intensity of which is proportional to the sulfate concentration.

One common indirect spectrophotometric method for sulfate involves its reaction with a barium-dye complex. aitech.ac.jp In this method, sulfate ions displace the dye from the complex, leading to a change in absorbance that can be measured. aitech.ac.jp For example, the competition between sulfate and Methylthymol Blue (MTB) for barium(II) can be used. The decrease in the absorbance of the barium-MTB complex at 610 nm is proportional to the sulfate concentration. aitech.ac.jp

Another approach involves the reduction of sulfate to hydrogen sulfide (H₂S), which is then determined spectrophotometrically. researchgate.net The H₂S can react with a specific reagent to form a colored product. researchgate.net

Solvent extraction-based spectrophotometric methods have also been developed. In one such method, sulfate ions are extracted into an organic solvent with a nonionic surfactant and a dye, and the absorbance of the organic phase is measured. tandfonline.com

These methods, while useful for determining total sulfate concentration, are not specific to this compound itself but rather to the sulfate ion that may be formed from its hydrolysis or other reactions.

Table 5: Comparison of Indirect Spectrophotometric Methods for Sulfate Determination

MethodPrincipleWavelength (nm)Linear Range (mg/L)
Barium-Methylthymol BlueCompetitive reaction with Ba(II)6105-25
Hydrogen Sulfide FormationReduction of sulfate to H₂S, followed by colorimetric reaction5100.5-5 (as SO₃%)
Solvent ExtractionExtraction with nonionic surfactant and crystal violet6002.4-24

This table summarizes information from various studies on indirect sulfate determination. aitech.ac.jpresearchgate.nettandfonline.com

Sampling and Pre-concentration Techniques for Airborne this compound

The detection and quantification of airborne this compound, a compound of interest in occupational health and environmental monitoring, necessitate effective sampling and pre-concentration methodologies. The volatile nature of this compound allows for its collection from the air onto solid sorbent materials, a common and effective strategy for concentrating airborne organic compounds prior to laboratory analysis.

One documented method for sampling airborne this compound involves drawing air through a solid sorbent tube. nih.gov This technique is designed to trap the gaseous compound for subsequent extraction and analysis. A key consideration in sampling for this compound, particularly in industrial settings where it may be present as a byproduct, is the potential for co-existing aerosols, such as sulfuric acid. To prevent the collection of these interfering substances, a filter is often placed in-line before the sorbent material. nih.gov

Following sample collection, the this compound is recovered from the sorbent material through solvent extraction. The choice of solvent is critical to ensure efficient desorption of the target analyte while minimizing the extraction of other interfering compounds. Carbon tetrachloride has been successfully used for this purpose. nih.gov The resulting extract, now containing the concentrated this compound, is then ready for instrumental analysis.

This sampling and pre-concentration approach has been shown to be effective for a concentration range of 0.1 to 10 parts per million (ppm), which is equivalent to 0.75 to 75 milligrams per cubic meter (mg/m³). nih.gov The subsequent analysis is typically performed using gas chromatography, which separates the this compound from other components in the extract. A sulfur-specific flame photometric detector is often employed to ensure selective and sensitive detection of the target compound. nih.gov

The table below summarizes the key parameters of a validated sampling and pre-concentration method for airborne this compound.

ParameterDescription
Sampling Medium Solid Sorbent (Chromosorb 102)
Interference Prevention In-line filter to remove sulfuric acid aerosol
Extraction Solvent Carbon tetrachloride
Analytical Technique Gas Chromatography with Flame Photometric Detection (GC-FPD)
Applicable Concentration Range 0.1–10 ppm (0.75–75 mg/m³) nih.gov

Toxicological and Environmental Research on Dipropyl Sulfate

Mechanisms of Toxicity and Health Effects

Carcinogenicity Studies in Experimental Models

Dipropyl sulfate (B86663) has demonstrated carcinogenic properties in animal studies. nih.gov Research conducted on experimental animals has provided sufficient evidence for its carcinogenicity. nih.goviarc.fr In one study, subcutaneous injection of dipropyl sulfate in rats led to the development of local sarcomas. nih.govnih.gov When applied to the skin of mice, it produced skin papillomas and carcinomas. nih.govnih.gov Furthermore, a screening study involving two different strains of mice showed an increased incidence of lung adenomas after subcutaneous injection. nih.govnih.gov Based on this evidence from animal studies, the International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans (Group 2B)". nih.goviarc.fr

Table 1: Summary of Carcinogenicity Findings for this compound in Experimental Animals

SpeciesRoute of AdministrationType of Cancer ObservedReference
RatSubcutaneous InjectionLocal Sarcomas nih.gov, nih.gov
MouseSkin ApplicationSkin Papillomas and Carcinomas nih.gov, nih.gov
MouseSubcutaneous InjectionLung Adenomas nih.gov, nih.gov

Occupational Exposure Assessments and Associated Risks

Occupational exposure to this compound is primarily associated with the "strong-acid" process for manufacturing isopropanol (B130326), where it exists as a chemical intermediate. nih.goviarc.fr It has no other known industrial use. iarc.frinchem.org While direct measurements of occupational exposure levels to this compound have not been available, its presence has been inferred in manufacturing plants. nih.govinchem.org In strong-acid processes, its concentration in acid extracts is estimated to be around 20%, compared to about 0.3% in the "weak-acid" process. nih.gov

Several epidemiological studies of workers in isopropanol manufacturing facilities have indicated increased cancer risks. nih.goviarc.fr Cohort studies have suggested links between work in strong-acid isopropanol plants and an increased risk for cancers of the larynx, buccal cavity, pharynx, and nasal sinuses. nih.govnih.govinchem.org One study in the United Kingdom also indicated a potential increased risk for brain tumors. inchem.org However, a significant challenge in these assessments is the concurrent exposure of workers to other substances, particularly mists and vapors from strong inorganic acids like sulfuric acid. iarc.frinchem.org A case-control study suggested that the increased risk of laryngeal cancer was related to sulfuric acid exposure, a risk that remained even when workers from the isopropanol units were excluded. iarc.frinchem.org Therefore, while there is a correlation between the manufacturing process and cancer risk, it is difficult to specifically attribute this risk to this compound due to the lack of direct exposure data and the presence of confounding exposures. iarc.frinchem.org

Table 2: Epidemiological Findings in Isopropanol Manufacturing

Study TypeIndustry/ProcessAssociated Cancer RisksLimitations/ConfoundersReference
Cohort StudiesIsopropanol & Ethanol Plants (Strong-Acid Process)Laryngeal, Buccal Cavity, Pharynx, Nasal Sinus, Brain TumorsNo direct measurement of this compound exposure; concurrent exposure to strong acid mists (e.g., sulfuric acid). nih.gov, iarc.fr, inchem.org
Case-Control StudyIsopropanol & Ethanol PlantsLaryngeal CancerRisk attributed to sulfuric acid exposure, persisting after exclusion of isopropanol unit workers. iarc.fr, inchem.org

Molecular Mechanisms of Cellular Damage (e.g., Alkylating Agent Activity)

This compound is an alkylating agent. nih.gov This class of highly reactive chemicals functions by introducing alkyl groups into biologically active molecules, which prevents them from functioning correctly. atamanchemicals.com The primary target for this action within a cell is DNA. mdpi.com Alkylating agents damage DNA by attaching alkyl groups to its bases, which can lead to errors in DNA replication and transcription if not corrected by cellular repair mechanisms. mdpi.com

This mechanism is a known driver of carcinogenesis. By damaging DNA, alkylating agents can cause mutations, leading to the transformation of normal cells into cancerous ones. mdpi.com This effect is particularly pronounced in rapidly dividing cells. mdpi.com Other dialkyl sulfates, such as dimethyl sulfate and diethyl sulfate, are well-understood to be potent genotoxic chemicals that directly alkylate DNA both in vitro and in vivo. canada.cacanada.ca For instance, dimethyl sulfate has been shown to form specific DNA adducts, such as N7-methylguanine and N3-methyladenine, and induce DNA strand breaks and chromosome aberrations. canada.caiarc.fr The carcinogenic and mutagenic properties of this compound are attributed to this same fundamental mechanism of DNA alkylation.

Environmental Fate and Degradation Pathways

Hydrolytic Degradation Pathways

This compound is a highly reactive compound that undergoes degradation in aqueous environments. nih.gov It is known to hydrolyze when heated, breaking down into monoisopropyl sulfate. nih.gov This hydrolysis can be accelerated in the presence of acidic water. nih.gov The process is a key factor in industrial settings, where increasing the water content in the sulfuric acid used during isopropanol production significantly reduces the concentration of this compound. nih.gov

The hydrolysis of dialkyl sulfates typically occurs in a stepwise fashion. For the analogous compound dimethyl sulfate, hydrolysis first yields methyl sulfuric acid and methanol, which can then further break down. atamanchemicals.com By extension, the hydrolytic degradation of this compound is expected to proceed through the cleavage of its ester bonds when exposed to water. This process would first form monopropyl sulfate and propanol (B110389). Subsequent hydrolysis of monopropyl sulfate would yield propanol and sulfuric acid. This degradation pathway is a common feature of biodegradable polymers containing ester bonds, where the rate can be influenced by factors such as temperature and pH. mdpi.com

Oxidative Degradation Mechanisms (e.g., Sulfate Radicals)

Sulfate radical-based advanced oxidation processes (SR-AOPs) represent a potent method for degrading a wide array of organic contaminants in water. nih.gov These processes rely on the generation of highly reactive sulfate radicals (SO₄⁻•), which have a high redox potential (2.5–3.1 V) and are effective under a wide range of pH conditions. frontiersin.org Sulfate radicals can be generated by activating precursors such as persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using methods like heat or UV radiation. nih.govfrontiersin.org

Although specific studies on the degradation of this compound via this mechanism are not detailed in the available literature, the principles of SR-AOPs indicate they would be effective. The sulfate radicals, once formed, can effectively attack and oxidize persistent organic pollutants, breaking them down into simpler, less harmful substances, often leading to complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov Given that SR-AOPs are used to degrade other durable organic compounds, it is a viable pathway for the environmental degradation of this compound. nih.gov

Biodegradation Studies and Microbial Interactions

Microbial consortia in environments like contaminated aquifers have demonstrated the ability to degrade related compounds. For instance, a sulfate-reducing enrichment from a gas condensate-contaminated aquifer was capable of mineralizing ethylcyclopentane. nih.gov This suggests that microbial communities in contaminated sites can adapt to utilize complex organic molecules. The degradation of similar compounds, such as dibutyl phthalate (B1215562), has been shown to be effectively carried out by bacteria like Arthrobacter sp. and Acinetobacter baumannii. iwaponline.comnih.gov These bacteria often utilize the organic part of the molecule as a carbon source. iwaponline.comnih.gov

The interaction between different microbial species can also play a crucial role in the degradation of complex chemical compounds. frontiersin.orgresearchgate.net Synergistic relationships, where the metabolic activity of one microorganism facilitates the degradation by another, are common in soil and sediment environments. frontiersin.orgresearchgate.net For example, the production of biosurfactants by one strain can increase the bioavailability of a hydrophobic compound for other microbes. iwaponline.com

Potential Microbial Players in Biodegradation:

Sulfate-reducing bacteria (SRB): These bacteria could potentially utilize the sulfate group as a terminal electron acceptor in anaerobic environments, although their primary role is in the reduction of inorganic sulfate. researchgate.netmdpi.comgenome.jp

Aerobic bacteria: Various aerobic bacteria are known to degrade a wide range of organic compounds and could potentially break down the propyl chains of this compound.

Fungi: Some fungi are known to produce extracellular enzymes capable of degrading complex organic molecules.

Further research is necessary to isolate and characterize specific microbial strains or consortia capable of degrading this compound and to elucidate the specific metabolic pathways involved.

Environmental Distribution and Pathways of Entry

This compound is not known to occur naturally. iarc.fr Its presence in the environment is solely due to anthropogenic sources. The primary pathway for its entry into the environment is through its formation as an intermediate in industrial processes, particularly the production of isopropanol via the strong-acid process. nih.govnih.gov

Pathways of Entry:

Industrial emissions: Releases from manufacturing facilities where it is produced as an intermediate are the main source of environmental contamination. nih.govnih.gov This can include emissions to the air, wastewater discharges, and disposal of industrial waste.

Spills and leaks: Accidental spills during production, storage, or transport can lead to localized contamination of soil and water.

Once released, the environmental distribution of this compound is governed by its physical and chemical properties. Information on related dialkyl sulfates, such as diethyl sulfate, suggests that it will predominantly remain in the environmental compartment into which it is released. canada.ca Due to its volatility, it is expected to exist primarily as a vapor in the air if released into the atmosphere. canada.ca However, it is also susceptible to hydrolysis, which can limit its persistence in water. canada.ca

Fugacity Modeling Predictions for a Related Compound (Diethyl Sulfate) Level III fugacity modeling for diethyl sulfate indicates that it largely remains in the compartment of its release. canada.ca This suggests that if this compound has similar properties, its distribution will be localized to the area of contamination.

Emission ScenarioPredicted Distribution (%) in:Residence Time (days)
Air Predominantly Air< 1 (due to rapid hydrolysis)
Water Predominantly WaterSubject to hydrolysis
Soil Predominantly SoilPersistence will depend on hydrolysis and biodegradation rates

Data adapted from screening assessments of similar compounds. canada.ca

Risk Assessment and Management Strategies

Evaluation of Environmental and Human Health Risks

The risk assessment for this compound is based on its toxicological profile and potential for exposure. The International Agency for Research on Cancer (IARC) has classified diisopropyl sulfate, a related compound, as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals but inadequate evidence in humans. iarc.frnih.govnih.gov This classification suggests a potential carcinogenic risk to humans.

Human Health Risks:

Carcinogenicity: Studies on workers in isopropanol manufacturing plants using the strong-acid process have shown increased risks for cancers of the nasal sinus, larynx, and buccal cavity. nih.govnih.gov However, attributing this risk solely to this compound is challenging due to concurrent exposure to other chemicals like sulfuric acid mists. iarc.frnih.gov

Acute Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. tcichemicals.comtcichemicals.com It is also corrosive and can cause severe skin burns and eye damage. tcichemicals.comtcichemicals.comnih.gov

Exposure Routes: The primary routes of occupational exposure are inhalation and dermal contact. aarti-industries.com

Environmental Risks:

Data on the ecotoxicity of this compound is limited. However, related compounds like diethyl sulfate are considered harmful to aquatic life. chemos.de

The primary environmental concern is localized contamination of soil and water near industrial facilities. canada.ca

Due to its expected rapid hydrolysis in water, the potential for long-range transport and bioaccumulation is considered low. canada.ca

Risk Characterization Summary

Population/Environment Exposure Pathway Potential Risk
Workers in Isopropanol Plants Inhalation, Dermal Increased risk of respiratory cancers, skin and eye burns.
General Population Inhalation (near industrial sites) Potential for low-level exposure, but risk is considered negligible for the general population. canada.ca

| Aquatic Ecosystems | Industrial wastewater discharge, spills | Potential for acute toxicity to aquatic organisms in localized areas. |

Regulatory Considerations and Guidelines

Specific occupational exposure limits for this compound have not been established by major regulatory agencies. iarc.fr However, given its classification as a potential carcinogen and its acute toxicity, strict control measures are necessary in occupational settings.

Regulatory Status and Guidelines:

IARC Classification: Diisopropyl sulfate is classified as Group 2B, "possibly carcinogenic to humans." iarc.frnih.govnih.gov This classification serves as a critical piece of information for national and international regulatory bodies.

Transportation Regulations: this compound is classified as a corrosive liquid and is subject to regulations for the transport of dangerous goods. biosynth.comhoelzel-biotech.comavantorsciences.com

Chemical Inventories: this compound is listed on various chemical inventories, such as the EPA's Toxic Substances Control Act (TSCA) inventory, which subjects it to reporting and record-keeping requirements. nih.gov

Management in the Workplace: Due to the lack of specific exposure limits, the principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize worker exposure. This includes the use of closed systems, adequate ventilation, and personal protective equipment (PPE) such as gloves and respiratory protection. aarti-industries.com

There is a general lack of specific regulations for this compound itself, with much of the guidance being inferred from regulations on similar hazardous substances and the general duty of care to protect workers and the environment. iarc.fr The GCC Unified Guidelines for Hazardous Chemical Substances Management provide an example of a framework that could be applied, setting exposure limits for hazardous chemicals. zoinet.org

Future Directions and Research Gaps

Development of Greener Synthetic Routes for Dipropyl Sulfate (B86663)

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthesis methods, a key focus of green chemistry. Traditional synthesis routes for dialkyl sulfates often involve highly reactive and hazardous reagents like sulfur trioxide, or methods with poor atom economy. acs.orgnih.gov The twelve principles of green chemistry provide a framework for creating safer and more efficient processes, emphasizing waste prevention, the use of catalysts, and the avoidance of hazardous substances. royalsocietypublishing.orgmdpi.com

Future research into the synthesis of dipropyl sulfate is centered on incorporating these principles. Key areas of investigation include:

Alternative Reagents: Exploring less hazardous and more sustainable reagents is a primary goal. For instance, replacing highly toxic methylating agents like methyl halides or dimethyl sulfate with greener alternatives such as dimethyl carbonate is a recognized green chemistry strategy. dokumen.pub By analogy, developing routes that avoid the most hazardous sulfating agents is a key objective for this compound synthesis.

Catalytic Processes: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can often be recycled, minimizing waste. acs.org Research into novel catalysts, such as solid acid catalysts or enzyme-based systems (biocatalysis), could lead to more efficient and selective synthesis of this compound under milder reaction conditions. dokumen.pubnih.gov

Improved Reaction Conditions: The development of solvent-free reaction conditions or the use of safer, biodegradable solvents is a cornerstone of green synthesis. royalsocietypublishing.orgdokumen.pub Microwave-assisted synthesis and mechanochemistry are alternative energy sources that can accelerate reactions, reduce energy consumption, and often eliminate the need for solvents. nih.gov A patented method describes using boric acid to facilitate the reaction between an alcohol and sulfuric acid, which may offer a more efficient pathway for producing dialkyl sulfates. google.comgoogle.com

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling product selectivity, and designing new applications. For this compound, which can undergo complex reactions such as hydrolysis and radical reactions, advanced investigative techniques are essential.

Future research will likely employ a combination of computational and experimental methods:

Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for investigating reaction pathways at the molecular level. mdpi.comrsc.org DFT calculations can model the transition states of reactions, determine activation energy barriers, and provide insights into the electronic structure of intermediates. mdpi.comdiva-portal.org For example, computational studies on the hydrolysis of related sulfate diesters have elucidated the nature of the transition states involved. diva-portal.org Similar studies on this compound could predict its reactivity with various nucleophiles and radicals, including the sulfate radical (SO₄•⁻), which is important for environmental remediation processes. acs.org

Experimental Verification: Advanced analytical techniques are used to detect and characterize transient species in a reaction. Electrospray ionization-high resolution mass spectrometry (ESI-HRMS) is particularly valuable for identifying key intermediates in complex reaction mixtures, providing experimental evidence to support proposed mechanisms derived from computational studies. mdpi.com Kinetic studies, which measure reaction rates under different conditions, can also provide crucial data to validate mechanistic hypotheses. researchgate.net

Exploration of Novel Biological and Industrial Applications

This compound is primarily known as an alkylating and sulfating agent in organic synthesis. google.comresearchgate.net Its bifunctional nature allows it to introduce propyl groups to various molecules, making it a useful intermediate in the chemical industry. However, the full potential of this reactivity is still being explored.

Future research is aimed at discovering novel applications in several fields:

Pharmaceutical Development: Alkylating agents are a major class of anticancer drugs that function by damaging the DNA of cancer cells, thereby inhibiting cell division. tandfonline.comtaylorandfrancis.com While many conventional alkylating agents are limited by toxicity and lack of selectivity, research is ongoing to develop novel agents with improved therapeutic profiles. researchgate.net The reactivity of this compound could be harnessed to design new chemotherapeutic candidates, potentially as prodrugs that are activated within the tumor environment. google.comnih.gov In vitro assays using cancer cell lines are a primary method for screening the potential efficacy of new alkylating compounds. nih.gov

Materials Science: The ability of this compound to alkylate various substrates could be applied to the synthesis of new polymers and materials. By modifying the surface properties of materials or creating new cross-linked structures, it may be possible to develop materials with unique physical and chemical properties.

Specialized Synthesis: As a reactive intermediate, this compound can be used in the synthesis of a wide range of compounds. google.com Further exploration of its reactions with different functional groups could lead to the development of novel surfactants, plasticizers, or other specialty chemicals.

Enhanced Environmental Monitoring and Remediation Technologies

The release of any chemical into the environment is a concern, and developing technologies to monitor and remediate potential contamination is essential. For organosulfates like this compound, this involves both detecting their presence at low concentrations and developing effective methods for their removal.

Key areas for future research include:

Advanced Monitoring Techniques: The detection and quantification of specific organosulfates in environmental samples such as atmospheric aerosols and water rely on highly sensitive analytical methods. Techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are essential for this purpose. nih.govacs.org Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for retaining and analyzing small, polar organosulfates that are common in the atmosphere. acs.orgcopernicus.org Continued development of these methods will allow for more accurate monitoring of the environmental fate of this compound and related compounds.

Sulfate Radical-Based Remediation: Advanced Oxidation Processes (AOPs) that generate the sulfate radical (SO₄•⁻) are increasingly used for the in-situ chemical oxidation of organic contaminants in soil and groundwater. nih.govacs.org This technology is highly effective at degrading a wide range of pollutants. However, research has shown that these processes can also lead to the formation of stable organosulfate byproducts through radical addition reactions. nih.govnih.gov A critical area of future research is to better understand the conditions under which these byproducts form and to assess their own potential toxicity and environmental persistence.

Refined Toxicological Assessments and Predictive Modeling

Ensuring the safety of chemicals requires a thorough toxicological assessment. For this compound, this involves moving beyond traditional animal testing towards more refined, predictive, and humane methods.

The future of toxicological assessment for chemicals like this compound lies in the integration of computational and in vitro approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that predict the biological activity, including toxicity, of a chemical based on its molecular structure. nih.govresearchgate.net By developing and validating QSAR models for esters and sulfate compounds, researchers can screen for potential toxicity early in the development process, prioritizing safer chemicals and reducing the need for extensive laboratory testing. researchgate.netnih.govacs.org

In Vitro Toxicity Testing: In vitro methods use cultured human or animal cells to assess the toxic effects of a chemical. oup.com These assays can provide rapid and detailed information on specific toxicological endpoints, such as cytotoxicity (cell death), genotoxicity (DNA damage), and effects on cellular differentiation. nih.govfrontiersin.org For an alkylating agent like this compound, assessing its potential to cause DNA damage is a critical component of its safety profile.

Integrated Approaches: The most robust safety assessments will likely come from combining the predictive power of QSAR models with targeted in vitro testing. This integrated approach allows for a more comprehensive and nuanced understanding of a chemical's potential hazards while minimizing animal use, in line with modern ethical and regulatory standards.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing dipropyl sulfate with high purity, and how can reaction conditions be optimized?

  • Methodology : Utilize esterification reactions between sulfuric acid and propanol derivatives under controlled conditions. Employ factorial design experiments to optimize temperature, stoichiometry, and catalyst concentration. Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation .
  • Purity Assessment : Post-synthesis, purify using fractional distillation or column chromatography. Validate purity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis .

Q. How can researchers safely handle this compound in laboratory settings to mitigate health and flammability risks?

  • Safety Protocols : Store in explosion-proof containers grounded to prevent static discharge. Use fume hoods for manipulations to avoid inhalation. Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor air quality with photoionization detectors (PID) for vapor leaks .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Primary Methods :

  • NMR : Assign peaks for sulfate (δ ~3.5–4.5 ppm for CH₂ groups adjacent to sulfate) and propyl chains (δ 0.9–1.5 ppm for CH₃) .
  • FTIR : Identify sulfate ester signatures (S-O stretching at 1250–1050 cm⁻¹ and C-O-S vibrations near 800 cm⁻¹) .
    • Supplementary Data : Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 154) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Approach : Cross-validate experimental NMR shifts with density functional theory (DFT) simulations (e.g., using Gaussian or ORCA software). Adjust solvent models (e.g., PCM for DMSO) to align theoretical and observed shifts .
  • Case Study : If experimental ¹³C NMR deviates >2 ppm from predictions, re-examine conformational isomers via variable-temperature NMR or X-ray crystallography .

Q. What experimental designs are suitable for studying this compound’s hydrolytic stability under varying pH and temperature conditions?

  • Methodology : Conduct kinetic studies using buffered solutions (pH 1–13) at 25–80°C. Quantify degradation via high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm for sulfate esters). Model degradation rates using Arrhenius equations .
  • Data Interpretation : Identify hydrolysis products (e.g., propanol, sulfuric acid) via GC-MS and correlate stability with pH-dependent activation energy .

Q. How can computational chemistry aid in predicting this compound’s reactivity in novel synthetic pathways?

  • Tools : Employ molecular dynamics (MD) simulations to study solvation effects or transition state modeling (e.g., QM/MM) to predict regioselectivity in nucleophilic substitutions .
  • Validation : Compare predicted reaction outcomes (e.g., SN2 vs. SN1 mechanisms) with experimental yields from controlled alkylation studies .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously to ensure reproducibility .
  • Ethical Reporting : Disclose conflicts in spectral interpretations and provide raw data for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.